Benzenethiol

描述

Historical Context and Evolution of Research Perspectives on Benzenethiol

The study of this compound, chemically represented as C₆H₅SH, dates back to early organic chemistry, where initial research focused on developing robust synthetic routes for this and related thiophenol derivatives solubilityofthings.comwikipedia.org. Historically, methods for synthesizing thiophenols included the reduction of benzenesulfonyl chloride using zinc and acid, or the reaction of elemental sulfur with phenyl magnesium halide or phenyllithium (B1222949) followed by acidification wikipedia.orgorgsyn.org. Another notable early approach involved the treatment of aryldiazonium chlorides with potassium ethyl xanthogenate, followed by alkaline hydrolysis orgsyn.org. The synthesis of 1,2-benzenedithiol (B97157), a related compound, was first reported in 1925 through the diazotization of 2-aminothis compound acs.org. Modern synthetic advancements have broadened these methods, including ortho-lithiation of this compound followed by sulfidation acs.org.

Over time, the research perspective on this compound has broadened significantly. Initially viewed primarily as a synthetic target, it has transitioned into a versatile reagent and a key component in the design of functional materials and sophisticated biological probes solubilityofthings.comontosight.airsc.orgrsc.org. This evolution reflects a deeper understanding of its chemical properties and the increasing demand for sulfur-containing compounds in various technological and scientific applications.

Significance of this compound in Chemical Science

This compound's distinct chemical properties, particularly the reactivity of its thiol group and the stability imparted by the aromatic ring, contribute to its widespread significance across chemical disciplines solubilityofthings.com.

This compound is a pivotal reagent and building block in organic synthesis, enabling the creation of diverse sulfur-containing compounds solubilityofthings.comontosight.ai. Its deprotonated form, thiophenolate, exhibits high nucleophilicity, making it exceptionally effective in alkylation reactions to produce thioethers, such as methyl phenyl sulfide (B99878) (thioanisole) from methyl iodide wikipedia.org. These alkylation reactions are generally irreversible wikipedia.org. This compound also readily undergoes Michael additions with α,β-unsaturated carbonyl compounds wikipedia.org.

Furthermore, this compound serves as a versatile source of the thiol functional group, which can be introduced into various organic molecules through S-alkylation to yield compounds like alkyl benzylthioethers fishersci.at. Contemporary synthetic methodologies have explored copper-catalyzed direct syntheses of aryl thiols from aryl iodides, utilizing simple sulfur sources like Na₂S·9H₂O organic-chemistry.org. Electrochemical methods have also emerged for the rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates, which are valuable precursors for a range of organosulfur compounds organic-chemistry.org. This compound is also employed as an intermediate in the preparation of compounds such as sodium thiophenolate and pentachlorothiophenol (B89746) fishersci.nl.

Table 1: Selected Synthetic Applications of this compound (This table is intended to be interactive in a digital format)

| Reaction Type | This compound Role | Product Class | Example Product (if specified) | Source |

| Alkylation | Nucleophile (-S⁻) | Thioethers | Methyl phenyl sulfide | wikipedia.org |

| Michael Addition | Nucleophile (-SH) | Adducts | α,β-unsaturated carbonyls | wikipedia.org |

| S-Alkylation | Thiol functional group | Alkyl benzylthioethers | Alkyl benzylthioethers | fishersci.at |

| Cu-catalyzed coupling | Aryl thiol precursor | Aryl thiols | - | organic-chemistry.org |

| Intermediate | Precursor | Sodium thiophenolate | Sodium thiophenolate | fishersci.nl |

| Intermediate | Precursor | Pentachlorothiophenol | Pentachlorothiophenol | fishersci.nl |

In materials science, this compound and its derivatives are extensively utilized, particularly in the formation of self-assembled monolayers (SAMs) ontosight.airesearchgate.net. Thiols are well-known for their strong affinity and ability to form robust bonds with metal surfaces, leading to the creation of stable thiolate layers ontosight.airesearchgate.net. Research has demonstrated the adsorption of this compound on various metal surfaces, including Cu(100) and Au(111), resulting in the formation of S-Cu bonds and ordered thiolate structures researchgate.netaip.org.

The formation of this compound-based SAMs can critically influence surface properties, such as work function, and facilitate efficient charge transfer in electronic devices rsc.orgresearchgate.netaip.org. A notable application is in metal halide perovskite solar cells, where the modification of interfaces with para-substituted this compound molecules has been shown to enhance power conversion efficiency and stability. This improvement is attributed to the tuning of band alignment and improved charge extraction at the perovskite-hole transport material interface rsc.orgrsc.org. The electronic characteristics of functional groups on thiophenols also impact the surface charge and aggregation behavior of thiophenol-labeled gold nanoparticles, which is vital for the development of Surface-Enhanced Raman Spectroscopy (SERS) biosensors mdpi.com. This compound also acts as an inhibitor in the selective deposition of ZnO on SiO₂ in the presence of copper researchgate.net.

Table 2: Applications of this compound in Materials Science (This table is intended to be interactive in a digital format)

| Application Area | Specific Use | Mechanism/Benefit | Source |

| Self-Assembled Monolayers (SAMs) | Surface modification of metals (e.g., Cu, Au) | Formation of stable thiolate layers; tuning of surface work function | researchgate.netaip.org |

| Perovskite Solar Cells | Interfacial modification | Improved charge transfer, enhanced efficiency, increased device stability | rsc.orgrsc.org |

| SERS Biosensors | Functionalization of gold nanoparticles | Influences surface charge and aggregation, crucial for SERS signal enhancement | mdpi.com |

| Area-Selective Deposition | Inhibitor in ZnO deposition | Forms a monolayer on Cu surface, preventing deposition on non-growth regions | researchgate.net |

Thiols, including this compound, are integral to biological systems, playing vital roles in maintaining protein structure and function through the formation of disulfide bonds solubilityofthings.com. Academic research has explored this compound as a probe to investigate thiol interactions within complex biological environments .

Derivatives of this compound, such as 2-aminothiophenol (B119425), have been instrumental in the development of tunable fluorescent probes designed for the detection of aldehydes in living systems rsc.org. These probes exploit the high selectivity of the 2-aminothiophenol moiety for aldehydes, leading to the formation of dihydrobenzothiazole and subsequent fluorescence activation. This mechanism allows for the real-time monitoring and quantification of total aldehyde content in live cells, organoids, and tissues, offering valuable tools for understanding the role of aldehydes in biological functions and disease rsc.org. Furthermore, certain this compound derivatives have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties ontosight.ai. This compound itself is utilized in the manufacturing of pharmaceuticals and has received approval for use as a food additive under specific conditions solubilityofthings.comhealthcouncil.nl. The synthesis of 1,4-benzothiazines, heterocyclic compounds with diverse biological activities (e.g., antipsychotropic, antiviral, antimicrobial), often involves reactions with 2-aminothis compound as a key precursor researchgate.net.

Scope and Objectives of the Research Outline

This research outline provides a focused and comprehensive overview of this compound within the context of academic research. The primary objective is to meticulously detail its historical development, its multifaceted significance in organic synthesis and materials science, and its implications within biological systems. The scope is strictly confined to the chemical compound this compound and its direct derivatives as they pertain to the explicitly outlined areas. This article aims to consolidate and present detailed research findings in a structured, scientifically accurate, and authoritative manner, while rigorously excluding any information related to dosage, administration, safety profiles, or adverse effects.

Structure

3D Structure

属性

IUPAC Name |

benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVRSNDYEFQCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

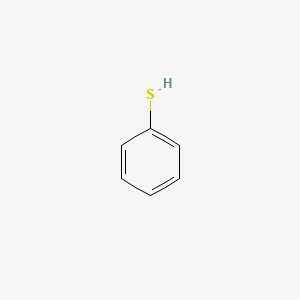

C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S, Array | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33411-63-1, 930-69-8 (hydrochloride salt) | |

| Record name | Benzenethiol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33411-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7026811 | |

| Record name | Benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenyl mercaptan appears as a clear liquid with a repulsive odor. Boiling point 168.3 °C. Insoluble in water and denser than water. Very toxic by ingestion, skin absorption, and by inhalation. Used as a chemical intermediate and in mosquito control., Water-white liquid with an offensive, garlic-like odor; Note: A solid below 5 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to water white or pale yellow mobile liquid with repulsive, penetrating, garlic-like odour, Clear liquid with a repulsive odor., Water-white liquid with an offensive, garlic-like odor. [Note: A solid below 5 °F.] | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

334.9 °F at 760 mmHg (EPA, 1998), 169.1 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 336 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

127 °F (USCG, 1999), 127 °F, 50 °C (122 °F) (Closed cup), 132 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.08 % at 77 °F (NIOSH, 2023), In water, 835 mg/L at 25 °C, Water solubility of 836 mg/l at 25 °C., In water, 470 mg/L at 15 °C, Very soluble in alcohol; miscible with ether, benzene, carbon disulfide, Soluble in ethanol, ethyl ether, benzene; slightly soluble in carbon tetrachloride, 0.835 mg/mL at 25 °C, Solubility in water: none, insoluble in water; slightly soluble in alcohol and ether; soluble in oils, (77 °F): 0.08% | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0728 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.0775 g/cu cm at 20 °C, Relative density (water = 1): 1.07, 1.073-1.080, 1.073, 1.08 | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzenethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/504/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.8 | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 65.48 °F (EPA, 1998), 1.93 [mmHg], Vapor pressure: 1 mm Hg at 18.6 °C; 10 mm Hg at 56 °C; 100 mm Hg at 106.6 °C, 1.93 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 0.13, 1 mmHg at 65.48 °F, (65 °F): 1 mmHg | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white liquid | |

CAS No. |

108-98-5, 16528-57-7 | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229566 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl Mercaptan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phenyl-mercaptan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K011JR4T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

5.4 °F (EPA, 1998), -14.87 °C, -14.8 °C, -15 °C, 5.4 °F, 5 °F | |

| Record name | PHENYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0463 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHENYL MERCAPTAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/95 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzenethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0050.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Benzenethiol and Its Derivatives

Recent Innovations in Benzenethiol Synthesis

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly applied in the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. Key aspects include waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents and auxiliaries, and designing energy-efficient processes labmanager.comorganic-chemistry.org.

Sustainable practices in this compound production emphasize minimizing waste generation and reducing energy consumption during manufacturing processes palmercruz.com. This involves implementing efficient process designs and utilizing green chemistry principles to lower the environmental footprint palmercruz.com. Recycling and reusing by-products and waste materials further enhance sustainability palmercruz.com. Additionally, adopting renewable energy sources, such as solar or wind power, can reduce the carbon footprint associated with manufacturing palmercruz.com. Innovations in purification techniques, such as membrane filtration and chromatography, also contribute to higher purity levels while minimizing waste palmercruz.com.

For the synthesis of benzothiazole (B30560) derivatives, which are often derived from 2-aminothis compound, green and efficient methods have been developed. One such approach involves the condensation and cyclization reaction of 2-aminothiophenol (B119425) with aldehydes in a self-neutralizing acidic CO₂-alcohol system tandfonline.comtandfonline.com. In this method, alkyl carbonic acid, formed in situ from CO₂ and alcohol, acts as a catalyst, providing hydrogen ions for the reaction tandfonline.comtandfonline.com. This system offers advantages such as mild conditions, broad substrate compatibility, and simplified post-processing, eliminating the need for neutralization with a base and salt disposal, thereby making the process more practical, economical, and environmentally friendly tandfonline.comtandfonline.com. Other green methods include reactions in aqueous media or under solvent-free conditions, which are considered more environmentally benign alternatives to traditional organic solvents organic-chemistry.orginnovareacademics.inresearchgate.net. For instance, a simple, green, and efficient method for synthesizing benzothiazoles from o-amino(thio)phenols and aldehydes uses samarium triflate as a reusable acid catalyst in an aqueous medium organic-chemistry.org.

Synthesis of Specific this compound Derivatives

Benzothiazole Compounds from 2-Aminothis compound Condensation

The condensation of 2-aminothis compound (also known as 2-aminothiophenol) with various carbonyl or cyano group-containing substances is a widely used method for synthesizing 2-substituted benzothiazole derivatives ekb.egmdpi.comacs.org. This reaction typically involves the cyclization of the amino and thiol groups with the carbonyl or cyano functionality.

Condensation with Aldehydes: This is one of the most common approaches. The reaction mechanism generally involves a nucleophilic attack of 2-aminothiophenol on the aldehyde carbonyl group, leading to an intermediate, followed by cyclization and subsequent oxidation to yield the benzothiazole derivative ekb.eg. Various catalytic systems and conditions have been reported for this transformation:

Copper-catalyzed condensation with nitriles: A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient and convenient synthesis of 2-substituted benzothiazoles. This method, using Cu(OAc)₂ as a catalyst in ethanol (B145695) at 70°C, is applicable to a wide range of nitriles, furnishing excellent yields organic-chemistry.org.

Iodine promotion: Iodine can promote the condensation of 2-aminothiophenol with aldehydes in DMF, efficiently providing 2-substituted benzothiazoles organic-chemistry.org.

Air/DMSO oxidant system: A straightforward, catalyst-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes can be achieved in an air/DMSO oxidant system, tolerating a wide range of functionalities organic-chemistry.org.

Samarium triflate catalysis: A green and efficient method uses samarium triflate as a reusable acid catalyst in an aqueous medium for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes organic-chemistry.org.

H₂O₂/HCl catalysis: Benzothiazole compounds can be efficiently synthesized from the condensation of 2-aminothiophenol and aldehydes using a mixture of H₂O₂/HCl as a catalyst in ethanol at room temperature mdpi.com.

Visible-light promotion: Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been proposed, typically under an air atmosphere mdpi.com.

SnP₂O₇ catalysis: An efficient and green method utilizes SnP₂O₇ as a heterogeneous catalyst for the condensation of 2-aminothiophenol with various aromatic aldehydes, achieving high yields and short reaction times, with the catalyst being reusable mdpi.com.

Condensation with Carboxylic Acids/Acyl Chlorides: 2-Aminothis compound can also condense with carboxylic acids or acyl chlorides to form 2-substituted benzothiazoles mdpi.comacs.org. For instance, a method involving a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been developed for the condensation of aromatic and aliphatic carboxylic acids with 2-aminothiophenol mdpi.com.

Condensation with CO₂: Recent advances include the chemical fixation of CO₂ with 2-aminobenzenethiols to synthesize benzothiazoles. This involves cyclization of o-aminothiophenols with CO₂ in the presence of a reducing agent or using N,N-dimethylformamide (DMF) as a carbon source under CO₂ atmosphere with a catalyst like B(C₆F₅)₃ chemrevlett.com.

Fluorinated 2-Aminobenzenethiols Synthesis

The synthesis of fluorinated 2-aminobenzenethiols and their derivatives is of interest due to the significant impact of fluorine on biological and pharmacological properties cas.cn.

One notable approach involves the use of difluorocarbene as a C-F source for the cyclization of vicinal aminobenzenethiols to yield fluorinated 2-fluoro-benzothiazoles cas.cnrsc.org. This method allows for the simultaneous construction of a thiazole (B1198619) unit and the incorporation of a fluorine atom in a one-step process cas.cnrsc.org. The protocol provides facile access to 2-fluoro-benzothiazoles, which are valuable for drug development cas.cn.

Other methods for preparing fluorinated derivatives, though not always directly yielding fluorinated 2-aminobenzenethiols as final products, involve them as intermediates or starting materials. For example, substituted 2-aminobenzenethiols have been used in reactions with o-halonitrobenzenes to prepare fluorinated 10H-phenothiazines through Smiles rearrangement and in situ ring closure researchgate.netasianpubs.org. The synthesis of fluorinated thiol-functionalized benzosiloxaboroles also begins with the preparation of appropriate halogenated thiophenols from inexpensive starting materials, involving deprotonative lithiation followed by the addition of sulfur and hydrolytic workup nih.gov.

Synthesis of Thiol-Functionalized Benzosiloxaboroles

Benzosiloxaboroles are a class of emerging medicinal agents. The synthesis of novel thiol-functionalized benzosiloxaboroles, such as 1e and 2e, has been reported researchgate.netresearchgate.netrsc.orgrsc.org. These compounds are particularly valuable because the presence of the thiol (SH) group allows for diverse structural modifications, including thiol-Michael addition, oxidation, and nucleophilic substitution researchgate.netresearchgate.netrsc.orgrsc.org. This reactivity enables the creation of a wide range of new benzosiloxaboroles containing various polar functional groups (e.g., carbonyl, ester, amide, imide, nitrile, sulfonyl, sulfonamide) and pendant heterocyclic rings researchgate.netresearchgate.netrsc.orgrsc.org.

A general four-step protocol for the synthesis of fluorinated thiol-functionalized benzosiloxaboroles (e.g., 1e and 2e) typically starts with the preparation of appropriate halogenated thiophenols from readily available materials nih.gov. A key step involves the deprotonative lithiation of a bromo-difluorobenzene derivative with a strong base like LDA (lithium diisopropylamide) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of sulfur and subsequent hydrolytic workup nih.gov. This process leads to the formation of the desired thiophenol, with the corresponding disulfide sometimes formed as a byproduct nih.gov.

Catalytic Strategies in this compound Synthesis

Transition Metal Catalysis in C-S Bond Formation

Transition metal catalysis plays a pivotal role in the formation of carbon-sulfur (C-S) bonds, particularly in the synthesis of aryl thiols and thioethers. These methods are crucial when aryl substrates are not reactive enough for classical uncatalyzed SɴAr substitution reactions acsgcipr.org.

General Mechanism: The metal-catalyzed arylation of thiols typically follows a mechanism involving:

Oxidative Insertion: The metal catalyst undergoes oxidative insertion into an aryl halide or sulfonate bond acsgcipr.org.

Thiol Coordination: The thiol then coordinates to the metal catalyst acsgcipr.org.

Reductive Elimination: Finally, reductive elimination occurs to yield the C-S bond product acsgcipr.org. A base is often employed to deprotonate the thiol, either before or after its coordination to the metal catalyst acsgcipr.org.

Key Transition Metals and Catalytic Systems: A wide range of transition metals have been successfully employed for C-S bond formation, including palladium (Pd), copper (Cu), nickel (Ni), cobalt (Co), iron (Fe), gold (Au), rhodium (Rh), and iridium (Ir) acsgcipr.orgresearchgate.netresearchgate.netacs.orgresearchgate.net.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions between aryl halides (or pseudo-halides like triflates) and thiols are among the most important methods for synthesizing thioethers researchgate.netresearchgate.net. Buchwald-Hartwig conditions are frequently used, and the choice of ligand (e.g., phosphines, bisphosphines) is crucial for reaction success acsgcipr.org. Palladium nanoparticles on magnesium oxide (MgO) have been shown to efficiently catalyze the one-pot synthesis of thioethers from thiols and aldehydes (formed in situ from alcohols) via a "borrowing hydrogen" method, avoiding stoichiometric reducing agents csic.es.

Copper Catalysis: Copper catalysis is gaining interest as an economical and stable alternative to noble metals acsgcipr.orgbeilstein-journals.org. Copper-catalyzed C-S coupling of aryl iodides and thiols can be achieved under mild, ligand-free conditions using copper(I) iodide (CuI) uu.nl. This method allows for the synthesis of various diaryl thioethers with good chemoselectivity and functional group tolerance uu.nl. Copper-catalyzed site-selective thiolation of C(sp³)-H bonds of aliphatic amines has also been reported, demonstrating broad substrate scope and good functional group compatibility researchgate.net.

Other Metals:

Nickel (Ni): Nickel-catalyzed C-S cross-coupling reactions, particularly with aryl iodides and thiols, have shown efficiency researchgate.net.

Cobalt (Co): Cobalt-catalyzed aryl-sulfur bond formation has been developed acsgcipr.org.

Iron (Fe): Iron-catalyzed arylation of thiols has also been reported researchgate.net.

Advanced Strategies: Recent advancements in transition-metal-catalyzed C-S bond formation focus on more sustainable and atom-economical approaches:

C-H Activation: This strategy allows for the direct functionalization of arenes, avoiding pre-functionalization steps acsgcipr.orgbeilstein-journals.orgresearchgate.net. While significant progress has been made in C-H hydroxylation, the synthesis of aryl thiols through direct C-H activation is an area of ongoing research beilstein-journals.orgresearchgate.net.

Decarboxylative Coupling and Redox-Neutral Strategies: These methods aim to avoid halogens and organohalogen intermediates, contributing to greener synthesis acsgcipr.org.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation, often enabling reactions under mild conditions without the need for strong oxidants or external photocatalysts beilstein-journals.orgsioc-journal.cnacs.org. For example, some methods combine photoredox catalysis with transition metal catalysis for C-S bond formation beilstein-journals.org.

The development of advanced catalytic systems aims for improved catalyst efficiency, reduced catalyst loading, better cost efficiency, and higher selectivity and yields, aligning with green chemistry principles acs.org.

Nanolayered Cobalt-Molybdenum Sulphide Catalysis

Nanolayered cobalt-molybdenum sulphide (Co-Mo-S) materials have emerged as highly effective catalysts for the construction of carbon-sulfur (C-S) bonds, a process of significant interest in organic synthesis, materials science, and the pharmaceutical industry. While historically known for their role in hydrodesulfurization (HDS) processes, these unsupported materials have recently been established as excellent catalysts for the inverse reaction: the formation of C-S bonds. nih.govnih.gov

Detailed Research Findings Research has demonstrated that nanolayered Co-Mo-S catalysts facilitate the preparation of a broad range of thioethers in good to excellent yields from structurally diverse thiols and readily available primary and secondary alcohols. nih.govnih.govnih.govnih.gov A key advantage of these catalysts is their remarkable chemoselectivity, allowing for efficient C-S bond formation even in the presence of sensitive functional groups such as double bonds, nitriles, carboxylic esters, and halogens, which are well-retained in the final thioether products. nih.govnih.govnih.govnih.gov

The catalytic activity of Co-Mo-S materials is attributed to the presence of transient Co-Mo-S-like structures and the specific composition of the mixed phase of cobalt sulfides. Superior activity has been observed when the catalyst predominantly contains Co₃S₄, with activity decreasing as the relative content of Co₉S₈ increases, and CoS₂ proving to be an inactive phase. nih.gov The presence of MoS₂ within the Co-Mo-S catalysts is considered crucial for the efficient execution of the dehydrogenation step in the borrowing hydrogen sequence. nih.gov

Mechanism The reaction catalyzed by nanolayered Co-Mo-S proceeds via a "borrowing hydrogen" (hydrogen-autotransfer) mechanism. nih.govnih.govnih.gov In this process, the Co-Mo-S catalyst mediates a sequence of dehydrogenation and hydrogenation reactions. For instance, in the alkylation of this compound with benzyl (B1604629) alcohol, the benzyl alcohol is initially dehydrogenated to benzaldehyde (B42025), generating molecular hydrogen and activated hydrogen species on the catalyst surface. Subsequently, this compound, acting as a nucleophile, attacks the carbonyl carbon of the benzaldehyde to form a hemithioacetal intermediate. This intermediate is then reduced by the Co-Mo-S catalyst to yield the desired thioether product, such as benzyl phenyl sulfide (B99878). nih.gov The reversible formation of diphenyl disulfide as a by-product, which can be catalytically reduced back to this compound, also contributes to the reaction pathway. nih.gov

Representative Reaction Data A benchmark reaction studied extensively is the alkylation of this compound (1a) with benzyl alcohol (2a) to synthesize benzyl phenyl sulfide (3aa). The most active catalyst identified in these studies is Co-Mo-S-0.83. nih.gov

Table 1: Co-Mo-S-Catalyzed Alkylation of this compound (1a) with Benzyl Alcohol (2a) nih.gov

| Reactant (1a) | Alcohol (2a) | Catalyst | Conditions | Product (3aa) | Conversion (%) | Yield (%) |

| This compound | Benzyl alcohol | Co-Mo-S-0.83 | 180 °C, 3.5 bar N₂, Toluene, 18 h | Benzyl phenyl sulfide | >99 | 70 |

Reaction conditions: 0.25 mmol this compound, 0.5 mmol alcohol, 13.1 mg Co-Mo-S-0.83, 1.6 mL toluene, 3.5 bar N₂, 180 °C, 18 h. Conversion determined by GC with respect to this compound. Yield of isolated product. nih.gov

This methodology has been successfully extended to the use of hydrogen sulfide (H₂S) for the preparation of symmetrical thioethers by thioetherification of corresponding alcohols, highlighting the versatility of these earth-abundant metal-based sulfide catalysts. nih.govnih.gov

Mechanistic Investigations of Benzenethiol Reactivity

Reaction Mechanisms Involving Benzenethiol

The reactivity of this compound is multifaceted, enabling it to engage in complex reaction sequences. The following subsections provide a detailed examination of several key mechanistic pathways that have been investigated.

This compound has been shown to react with certain organometallic complexes through free-radical chain mechanisms. These reactions are sensitive to inhibitors and initiators, a hallmark of radical processes.

The reactions of this compound with methyl derivatives of platinum(II) and gold(I) proceed via a free-radical chain mechanism, whereas the reaction with methyl derivatives of gold(III) follows a non-radical pathway. rsc.orgrsc.org In these reactions, this compound reacts with complexes such as [MeAuL], [Me₃AuL], and cis-[PtMe₂L₂] (where L is a phosphine (B1218219) ligand like PMe₃, PMe₂Ph, PMePh₂, or PPh₃) to produce methane (B114726) and the corresponding phenylthio-substituted metal complex. rsc.orgrsc.org

The involvement of a free-radical chain mechanism in the reactions with gold(I) and platinum(II) complexes is supported by several key observations. For instance, the reaction of [MeAu(PMePh₂)] with this compound is completely inhibited by the addition of 1.0% galvinoxyl, a radical scavenger. The reaction only proceeds after the characteristic color of the galvinoxyl has vanished. Conversely, the addition of a radical initiator like AIBN leads to a significant acceleration of the reaction rate. rsc.org Similar inhibitory and acceleratory effects are observed in the reactions of cis-[PtMe₂(PMe₂Ph)₂] and trans-[PtMe(SPh)(PMe₂Ph)₂] with this compound, confirming the operation of a free-radical chain mechanism. rsc.org

In contrast, the reaction of [Me₃Au(PMe₃)] with this compound is unaffected by the addition of either galvinoxyl or AIBN, indicating that this particular reaction does not proceed through a free-radical chain pathway. rsc.org

The proposed mechanism for the free-radical chain reactions involves the attack of a thiyl radical (PhS•) at the metal center, which displaces a methyl radical. This can occur either through a concerted SH2 mechanism or a stepwise process involving a transient gold(II) or platinum(III) intermediate. rsc.org

The reactivity of these metal complexes with this compound is influenced by the nature of the phosphine ligand. Competitive reactions have established the following order of reactivity:

For gold(I) complexes: [MeAu(PMe₃)] > [MeAu(PMePh₂)] > [MeAu(PPh₃)] rsc.org

For gold(III) complexes: [cis-[Me₂Au(SPh)(PMe₃)]] < [cis-[Me₃Au(PMe₃)]] and [cis-[Me₃Au(PMePh₂)]] rsc.org

| Reactant Complex | Product(s) | Proposed Mechanism |

|---|---|---|

| [MeAuL] | Methane and [(PhS)AuL] | Free-Radical Chain |

| [Me₃AuL] | Methane and cis-[Me₂Au(SPh)L] | Non-Radical |

| cis-[PtMe₂L₂] | Methane and trans-[PtMe(SPh)L₂] or trans-[Pt(SPh)₂L₂] | Free-Radical Chain |

This compound readily participates in addition reactions across unsaturated carbon-carbon bonds. These reactions can be initiated by various means, including photochemically or through catalysis.

The addition of this compound to alkynes can be initiated by UV irradiation, proceeding through a free-radical chain mechanism. wikipedia.orgrsc.org This reaction, a type of thiol-yne reaction, involves the formation of a sulfanyl (B85325) radical (PhS•) which then adds to the alkyne. wikipedia.org The addition typically follows an anti-Markovnikov regioselectivity. wikipedia.org When this compound reacts with alkyl- and dialkyl-acetylenes at 100 °C, it leads to the formation of a mixture of (E)- and (Z)-vinyl sulfide (B99878) adducts in nearly quantitative yields. rsc.org The ratio of these isomers is dependent on the steric hindrance of the substituents on the alkyne. rsc.org The reaction with phenylacetylenes, under similar conditions, tends to be trans-stereoselective. rsc.org This stereoselectivity is attributed to a significant bonding interaction between the unpaired electron and the adjacent sulfur atom in the intermediate 1-phenyl-2-(phenylthio)vinyl radical, which hinders the attack of a radical scavenger from the side cis to the phenylthio group. rsc.org

The conjugate addition of this compound to 2-cyclohexen-1-ones can be effectively catalyzed by uranyl-salophen complexes. nih.govacs.org A kinetic study of this reaction, assisted by triethylamine (B128534) (Et₃N) in chloroform, suggests a quatermolecular mechanism. nih.gov This mechanism involves the reaction of a base-activated thiol with a reversibly formed complex between the enone and the metal catalyst. nih.gov The reaction is subject to product inhibition due to the formation of a complex between the product and the catalyst. nih.gov The catalytic efficiency is influenced by the structure of the uranyl-salophen complex, with those possessing an aromatic sidearm demonstrating high substrate specificity. acs.org